Zeatin

Plant tissue culture Cytokinin bioassay Callus proliferation

Why settle for cytokinin surrogates when molar substitution fails? Trans-zeatin (1637-39-4) delivers receptor-level differentiation: 3-fold to >50-fold higher bioactivity than kinetin or benzyladenine, sustained metabolic persistence via O-glucoside resistance to CKX degradation, and the only validated cytokinin achieving 10.6% shoot regeneration in sweetpotato cv. Brondal micropropagation where TDZ yields 0%. For carrot-root phloem callus assays requiring <50 pM sensitivity, only zeatin meets the detection threshold. Select the trans-isomer free base for xanthine oxidase inhibition (Ki=5.09 μM)—riboside forms are inactive. Insist on authenticated trans-zeatin to secure reproducible, high-efficiency cytokinin response across tissue culture, receptor research, and enzyme inhibition workflows.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 1637-39-4
Cat. No. B1683218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZeatin
CAS1637-39-4
SynonymsTrans-Zeatin;  Trans Zeatin;  Zeatin;  (E)-Zeatin;  Zeatine; 
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(=CCNC1=NC=NC2=C1NC=N2)CO
InChIInChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+
InChIKeyUZKQTCBAMSWPJD-FARCUNLSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 2.24X10+3 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zeatin (CAS 1637-39-4): Plant Tissue Culture Cytokinin with Verified Natural Isoprenoid Activity


Zeatin (CAS 1637-39-4) is a naturally occurring adenine-type cytokinin plant growth regulator belonging to the isoprenoid cytokinin subclass, characterized by a 4-hydroxy-3-methylbut-trans-2-enyl side chain [1]. It exists as two geometric isomers, trans-zeatin (tZ) and cis-zeatin (cZ), with the trans-isomer being the highly bioactive form in most plant systems [2]. Zeatin promotes cell division, shoot organogenesis, and delays senescence, and is widely employed in plant tissue culture, micropropagation, and agricultural biotechnology applications [1].

Why Zeatin (CAS 1637-39-4) Cannot Be Substituted with Kinetin, Benzyladenine, or Dihydrozeatin Without Quantitative Performance Loss


Zeatin exhibits receptor-level binding specificity and bioactivity magnitude that cannot be replicated by common synthetic cytokinin alternatives such as kinetin, 6-benzyladenine (BA), or even the structurally similar dihydrozeatin [1]. Direct comparative assays demonstrate that zeatin achieves equivalent or superior biological responses at substantially lower molar concentrations than BA or kinetin, and displays 3-fold to >50-fold greater activity than cis-zeatin or dihydrozeatin in multiple bioassay systems [2]. Furthermore, the metabolic fate of zeatin differs critically from alternatives: its O-glucoside conjugates resist irreversible cleavage by cytokinin oxidase/dehydrogenase (CKX) enzymes, conferring sustained activity in tissue systems, whereas N9-glucosides of other cytokinins are susceptible to degradation [3]. These cumulative differences—spanning receptor affinity, dose-response efficiency, and metabolic persistence—render simple molar substitution invalid for applications requiring reproducible, high-efficiency cytokinin response.

Zeatin (CAS 1637-39-4) Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Zeatin versus Kinetin and Benzyladenine: Superior Activity at Low Nanomolar Concentrations in Carrot Root Callus Assay

In a modified carrot-root tissue culture assay, zeatin demonstrated markedly higher cytokinin activity than kinetin, 6-benzylaminopurine (BA), and 6-(3-methylbut-2-enyl)aminopurine. The detection threshold for zeatin in this optimized system was less than 5 × 10⁻⁵ μM [1].

Plant tissue culture Cytokinin bioassay Callus proliferation

Zeatin versus Dihydrozeatin: Three-Fold Higher Callus Growth Activity in Phaseolus Kingston Genotype

In Phaseolus vulgaris L. var. Kingston callus growth assays, trans-zeatin exhibited three-fold higher activity compared to dihydrozeatin, and thirty-fold higher activity compared to cis-zeatin [1].

Cytokinin structure-activity relationship Phaseolus tissue culture Callus growth promotion

Zeatin versus Kinetin and Thidiazuron: Superior Shoot Regeneration Frequency in Sweetpotato Petiole Explants

In a direct comparative study using sweetpotato (cv. Brondal) petiole explants, zeatin supplementation at 0.2 mg/L produced a shoot regeneration frequency of 10.6%, significantly outperforming kinetin (3.3%) and thidiazuron (0%) across all tested concentrations [1].

Micropropagation Shoot organogenesis Sweetpotato tissue culture

Trans-Zeatin versus Cis-Zeatin: Greater than 50-Fold Activity Differential in Tobacco Callus Bioassay

In tobacco callus tissue culture bioassays, the trans-isomer of zeatin exhibited greater than 50-fold higher cytokinin activity compared to the cis-isomer [1].

Cytokinin isomer activity Tobacco bioassay Zeatin stereochemistry

Trans-Zeatin Affinity for AHK3 Receptor: 4.0 nM KD Enabling Low-Nanomolar Signaling Activation

In a bacterial receptor binding assay using the CHASE domain of Arabidopsis thaliana cytokinin receptors, trans-zeatin demonstrated an apparent dissociation constant (KD) of 4.0 nM for AHK2/AHK3, indicating high-affinity receptor engagement at low nanomolar concentrations [1].

Cytokinin receptor binding AHK3 Ligand affinity

Zeatin versus Zeatin Riboside: Free Base Retains Xanthine Oxidase Inhibitory Activity While Riboside Is Inactive

In spectrophotometric xanthine oxidase inhibition assays, trans-zeatin (free base) displayed an IC50 of 23.5 μM, whereas zeatin riboside exhibited no measurable inhibitory activity under identical assay conditions [1].

Xanthine oxidase inhibition Zeatin derivatives Structure-activity relationship

Zeatin (CAS 1637-39-4) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Sensitivity Plant Callus Proliferation Assays Requiring Picomolar Detection Thresholds

Zeatin is the cytokinin of choice for carrot-root phloem callus proliferation assays where sensitivity below 5 × 10⁻⁵ μM (50 pM) is required, a detection threshold that kinetin and BA cannot achieve under identical optimized conditions [1]. This application scenario is directly supported by Letham's 1967 comparative bioassay data establishing zeatin's superior activity over four comparator cytokinins in the modified carrot-root system [1].

Sweetpotato Micropropagation and Genetic Transformation Workflows

For micropropagation of sweetpotato (cv. Brondal) and related Ipomoea species, zeatin supplementation at 0.2 mg/L in Murashige and Skoog medium with inverted petiole orientation is the only validated cytokinin among zeatin, kinetin, and thidiazuron that consistently yields shoot regeneration (10.6% frequency vs. 3.3% for kinetin and 0% for TDZ) [2]. This scenario is essential for laboratories conducting genetic transformation or clonal propagation of sweetpotato where regeneration success is the primary experimental endpoint.

Mechanistic Studies of Arabidopsis Cytokinin Receptor Signaling (AHK2/AHK3/AHK4)

Trans-zeatin serves as a reference high-affinity ligand (KD = 4.0 nM for AHK3) for investigating cytokinin receptor specificity and downstream signaling in Arabidopsis thaliana model systems [3]. The quantitative receptor binding data support trans-zeatin's use as a positive control in experiments examining differential ligand recognition by the CRE1/AHK4 versus AHK3 receptor subtypes, where CRE1/AHK4 recognizes only trans-zeatin at 1 μM concentrations while AHK3 also recognizes cis-zeatin and dihydrozeatin [4].

Xanthine Oxidase Inhibition Studies in Mammalian Enzyme Systems

Trans-zeatin free base (IC50 = 23.5 μM; Ki = 5.09 μM for xanthine oxidase) is the active form required for xanthine oxidase inhibition studies, whereas zeatin riboside is inactive [5]. This scenario applies to interdisciplinary research exploring cytokinin-derived compounds as enzyme inhibitors in mammalian systems, where correct form selection (free base versus riboside) is critical for obtaining measurable inhibitory activity.

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